2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole

Conformational analysis Rotatable bonds Target engagement

This 1,3,4-thiadiazole bearing an N-linked 1,2,4-triazole at position‑5 and a cyclopropyl group at position‑2 offers a non‑fused, angular architecture fundamentally distinct from planar fused triazolo‑thiadiazoles. The two rotatable bonds enable exploration of wider conformational space for flexible or cryptic binding pockets, while the cyclopropyl group enhances metabolic stability. Ideal for fragment‑based screening, CYP450 stability assays, non‑chelating antibacterial panels, and CNS‑active library synthesis. Do not substitute with fused isomers—regiochemistry and linker topology critically determine biological target engagement.

Molecular Formula C7H7N5S
Molecular Weight 193.23
CAS No. 2309727-73-7
Cat. No. B2499768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole
CAS2309727-73-7
Molecular FormulaC7H7N5S
Molecular Weight193.23
Structural Identifiers
SMILESC1CC1C2=NN=C(S2)N3C=NC=N3
InChIInChI=1S/C7H7N5S/c1-2-5(1)6-10-11-7(13-6)12-4-8-3-9-12/h3-5H,1-2H2
InChIKeySEBVHPZAXUPOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole (CAS 2309727-73-7): Core Chemical Profile


2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole (CAS 2309727-73-7) is a synthetic, low-molecular-weight biheterocyclic compound (C7H7N5S, MW 193.23) belonging to the 1,3,4-thiadiazole class [1]. Its structure features a unique non-fused topology where a 1,2,4-triazol-1-yl moiety is directly N-linked to the 5-position of the 1,3,4-thiadiazole ring, while a cyclopropyl group occupies the 2-position. This creates a distinct connectivity pattern compared to the more common fused triazolo[3,4-b][1,3,4]thiadiazole isomers, which are extensively studied for antimicrobial and anticancer applications [2]. The compound is presently cataloged by multiple chemical suppliers as a research-grade heterocyclic building block, with its reported synthesis involving cyclization of cyclopropyl isothiocyanate followed by triazole coupling [1].

Why 2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole Cannot Be In-Class Substituted: Structural Differentiation Imperatives


Generic substitution among thiadiazole-triazole hybrids is scientifically unsound due to the profound impact of regiochemistry and linker topology on biological target engagement. The target compound's 1,3,4-thiadiazole scaffold bearing an N-linked 1,2,4-triazole at position-5 and a cyclopropyl at position-2 represents a non-fused, angular biheterocyclic architecture that differs fundamentally from the more prevalent fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole isomers [1]. In fused analogs, the triazole and thiadiazole rings share a common C–N bond, forcing a planar, rigid conformation [2]. In contrast, the target compound's non-fused design permits rotational freedom about the connecting C–N bond, potentially enabling distinct binding modes at enzyme active sites or receptor pockets. The cyclopropyl group imposes additional conformational constraints and metabolic stability compared to commonly employed alkyl or aryl substituents. These structural differences are directly relevant to procurement: selecting a fused triazolo-thiadiazole when a non-fused analog is required can lead to complete loss of target activity or altered pharmacokinetic profiles [2]. The following quantitative evidence, although limited by the compound's nascent literature profile, provides the best available guidance for selection decisions.

Quantitative Differentiation Evidence for 2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole: Comparator-Based Analysis


Non-Fused vs. Fused Topology: Conformational Flexibility and Binding Site Compatibility

The target compound possesses two rotatable bonds (triazole–thiadiazole C–N linkage and cyclopropyl–thiadiazole C–C bond), whereas the closest fused analog, 3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C2), has zero rotatable bonds in the core scaffold [1]. The molecular weight of the target (193.23 g/mol) is also lower than that of the fused analog 3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol (C2, MW ~225 g/mol), offering a 14% reduction in molecular weight. This flexibility-to-rigidity difference is critical when selecting screening compounds for targets requiring induced-fit binding or accommodating flexible pockets [1].

Conformational analysis Rotatable bonds Target engagement Drug design

Cyclopropyl vs. Alkyl/Aryl Substitution: Metabolic Stability and Lipophilicity Tuning

The cyclopropyl group at the 2-position of the thiadiazole ring imparts a distinctive lipophilicity and metabolic stability profile compared to methyl, ethyl, or phenyl analogs. Cyclopropyl-substituted heterocycles are known to resist cytochrome P450-mediated oxidation better than their alkyl chain counterparts while maintaining lower logP than phenyl-substituted analogs [1]. The target compound's predicted logP is approximately 1.2–1.5, compared to ~0.8 for 2-methyl analogs and ~2.5 for 2-phenyl analogs of the same 5-(triazol-1-yl)-1,3,4-thiadiazole scaffold. This intermediate lipophilicity is optimal for balanced solubility and membrane permeability in early drug discovery.

Metabolic stability Lipophilicity CYP inhibition ADME

Antimicrobial Activity: Non-Fused Target Compound vs. Fused Triazolo-Thiadiazole Comparator (Cross-Study Inference)

While direct antibacterial MIC data for the target compound remain unpublished, a closely related fused analog, 3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol (C2), demonstrated good antibacterial activity with MIC values in the range of 25–50 µg/mL against Gram-positive and Gram-negative strains, along with biofilm inhibition and low hemolytic activity [1]. The target compound's non-fused architecture and absence of a thiol group may confer a different spectrum of activity, as the thiol moiety in C2 is known to contribute to metal chelation and biofilm disruption. Cross-study comparison suggests the target compound may exhibit reduced metal-chelating capacity but potentially improved selectivity for non-metalloenzyme targets.

Antibacterial MIC Biofilm inhibition Triazole-thiadiazole

Most Evidence-Aligned Application Scenarios for 2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole in Research and Industrial Procurement


Conformational Flexibility-Driven Hit Identification

Employ the target compound in high-throughput or fragment-based screening campaigns where the biological target possesses a flexible or cryptic binding pocket. The two rotatable bonds in the scaffold (compared to zero in fused analogs) enable exploration of a wider conformational space, potentially capturing binding poses inaccessible to rigid fused triazolo-thiadiazoles [2].

Metabolic Stability Optimization in Early ADME Screening

Utilize the compound as a reference standard in CYP450 metabolic stability assays when evaluating cyclopropyl-containing heterocycles. Its predicted intermediate logP (1.2–1.5) and CYP-resistant cyclopropyl group make it a useful comparator against methyl or phenyl analogs during lead optimization for balanced ADME profiles [3].

Differentiated Antimicrobial Screening vs. Fused Analogs

Include the target compound in antibacterial screening panels specifically designed to identify agents with non-thiol, non-metal-chelating mechanisms of action. Its structural divergence from the fused analog C2 (which relies on thiol-mediated biofilm inhibition) may reveal distinct antibacterial targets such as cell division proteins or signal transduction pathways [2].

CNS-Targeted Compound Design Building Block

Deploy the compound as a versatile synthetic intermediate for constructing CNS-active biheterocyclic libraries. The 1,3,4-thiadiazole scaffold is recognized in the patent literature as a privileged structure for modulating CNS and cardiac targets, and the compound's non-fused architecture provides a modular platform for further derivatization [1].

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